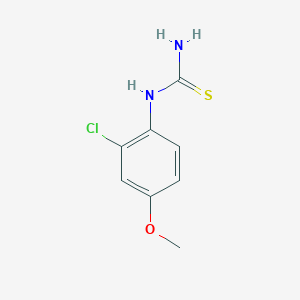

(2-Chloro-4-methoxyphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS. It is a derivative of thiourea, where the thiourea moiety is substituted with a 2-chloro-4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Chloro-4-methoxyphenyl)thiourea can be synthesized through the reaction of 2-chloro-4-methoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction typically involves:

Reactants: 2-chloro-4-methoxyaniline and thiocarbamoyl chloride.

Solvent: Anhydrous ethanol or methanol.

Catalyst: A base such as triethylamine.

Temperature: The reaction is usually carried out at room temperature to 50°C.

Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-(2-chloro-4-methoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Process: Depending on the scale of production, either batch or continuous processes can be employed.

Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiourea derivatives.

Applications De Recherche Scientifique

(2-Chloro-4-methoxyphenyl)thiourea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

Medicine: Explored for its anticancer, antibacterial, and antioxidant properties. It has shown promise in inhibiting glucose-6-phosphatase, making it a potential candidate for diabetes treatment.

Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in plastics.

Mécanisme D'action

The mechanism of action of 1-(2-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparaison Avec Des Composés Similaires

(2-Chloro-4-methoxyphenyl)thiourea can be compared with other thiourea derivatives:

Similar Compounds: 1-(2-chloro-4-methoxyphenyl)-3-cyclohexyl-2-thiourea, 1-(2-chloro-4-methoxyphenyl)-3-phenylthiourea.

Uniqueness: The presence of the 2-chloro-4-methoxyphenyl group imparts unique chemical and biological properties, such as enhanced enzyme inhibition and antioxidant activity, compared to other thiourea derivatives.

Activité Biologique

(2-Chloro-4-methoxyphenyl)thiourea is a compound belonging to the class of thioureas, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by research findings and case studies.

1. Overview of Thioureas

Thioureas are organic compounds characterized by the presence of a thiocarbonyl group. They have garnered attention due to their broad spectrum of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The presence of various substituents on the phenyl ring significantly influences their biological activity.

2. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiourea derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 | |

| Candida albicans | 256 |

Research indicates that this compound exhibits varying levels of activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of certain multidrug-resistant strains, making it a potential candidate for further development in antimicrobial therapies .

3. Anticancer Activity

The anticancer potential of thioureas has been extensively studied, with many derivatives showing significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the anticancer effects of several thiourea derivatives, including this compound, the following results were observed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and K562 (leukemia).

- Results : The compound exhibited an IC50 value ranging from 10 to 20 µM across different cell lines, indicating moderate to strong cytotoxicity.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| HeLa | 18 |

| K562 | 20 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting specific molecular pathways involved in tumor growth and metastasis .

4. Antiviral Activity

The antiviral properties of thioureas have also been explored, particularly their efficacy against various viral infections.

Research Findings

A study investigating the antiviral activity of thiourea derivatives found that this compound demonstrated inhibitory effects against several viruses:

- Viruses Tested : Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and Influenza Virus.

- Results : The compound showed promising results with IC50 values ranging from 5 to 15 µM against HIV-1 and HCV.

These results highlight the potential application of this compound in developing antiviral therapies, particularly in treating viral infections resistant to current medications .

Propriétés

IUPAC Name |

(2-chloro-4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZDZXCJLVDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.